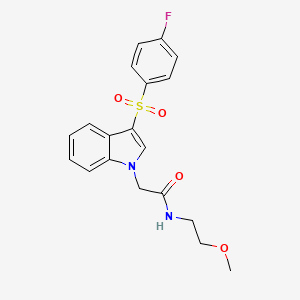

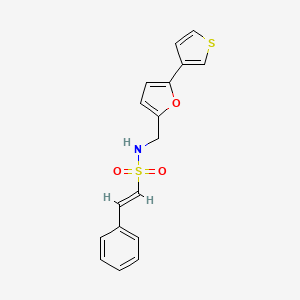

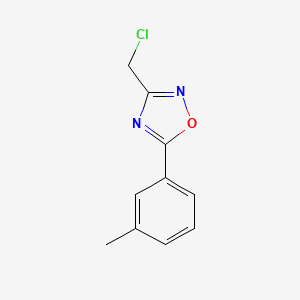

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide, also known as Compound X, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of a specific protein kinase, which is involved in the regulation of various cellular processes.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A study on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes introduces a novel approach involving the synthesis of sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone. This process, employing a conventional aromatic nucleophilic substitution, aims at producing materials with high proton conductivity for fuel cell applications. The resulting polymers exhibit promising characteristics as polyelectrolyte membrane materials, with conductivity values indicating their potential in enhancing the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).

Modification of Membranes for Ion Permeability

Research into the chemical modification of membranes highlights the impact of different amino-reactive and sulfhydryl agents on ion permeability in human red blood cells. This study contributes to a deeper understanding of ion transport mechanisms across cellular membranes, which could be pivotal in developing treatments for conditions involving ion transport disorders (Knauf & Rothstein, 1971).

Immunomodulatory Effects on Tumor Cells

A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), was found to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound enhances the immune response to tumor cells, potentially offering a new avenue for cancer immunotherapy. The study showcases the compound's ability to augment lymphocyte responses and macrophage inhibitory effects, presenting a promising strategy for enhancing the host's immune response against tumors (Wang et al., 2004).

Synthesis of Beta-Sultams

Solid-phase synthesis techniques for beta-sultams highlight innovative methods for creating sulfonyl beta-lactam analogue combinatorial libraries. This research opens pathways for discovering new antibacterial agents by facilitating the production of beta-sultam libraries. The method's adaptability to various functionalizations post-synthesis underscores its potential in drug discovery and development processes (Gordeev, Gordon, & Patel, 1997).

Cytotoxic Activity of Sulfonamide Derivatives

The synthesis and in vitro screening of novel sulfonamide derivatives for anticancer activity present a significant stride towards identifying potent anticancer compounds. This research pinpoints compounds with promising inhibitory effects on cancer cell lines, underscoring the potential of sulfonamide derivatives in cancer treatment strategies (Ghorab et al., 2015).

properties

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4S/c1-26-11-10-21-19(23)13-22-12-18(16-4-2-3-5-17(16)22)27(24,25)15-8-6-14(20)7-9-15/h2-9,12H,10-11,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVACRSLNPQRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-8-(1-phenylethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512757.png)

![Ethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2512763.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512765.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2512768.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2512771.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2512772.png)